![molecular formula C10H12ClN5S B6437285 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole CAS No. 2549018-62-2](/img/structure/B6437285.png)
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole, also known as 2-CPMT, is a novel small molecule drug candidate that has recently been developed for use in the treatment of various diseases. It has been studied extensively in laboratory experiments and is now being evaluated in clinical trials. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CPMT.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole has been studied extensively in laboratory experiments to assess its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of diseases, including cancer, diabetes, and autoimmune disorders. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiadiazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nature of substituents on the phenyl ring of thiadiazoles can significantly influence their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes .
Advantages and Limitations for Lab Experiments
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also relatively stable, so it can be stored for long periods of time. However, it can be toxic to cells at high concentrations, so it is important to use appropriate safety precautions when working with it.
Future Directions
There are a number of potential future directions for 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole. It could be further studied for its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. It could also be studied for its potential use as an anti-viral agent. In addition, it could be studied for its potential use in combination with other drugs, such as antibiotics, to increase its efficacy. Finally, it could be further studied for its potential use as an adjuvant therapy to improve the efficacy of existing treatments.
Synthesis Methods
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is synthesized through a multi-step process that involves the condensation of 4-chloro-1H-pyrazol-1-ylmethylazetidine-1-carboxylate with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in an aqueous solution of dimethyl sulfoxide (DMSO). The product is then purified through column chromatography.
properties
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5S/c1-7-13-14-10(17-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIRXBMRRYLJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole |
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